molecular formula C12H12BrNO B1406091 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole CAS No. 785785-26-4

5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole

Cat. No. B1406091
CAS RN: 785785-26-4
M. Wt: 266.13 g/mol
InChI Key: BVAWFINKUOQEFE-UHFFFAOYSA-N
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Description

“5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 785785-26-4 . Its IUPAC name is 5-bromo-1-(cyclopropylcarbonyl)indoline .


Synthesis Analysis

The synthesis of 5-bromo-1H-indole-2,3-dione derivatives has been described in the literature . The process involves alkylation reactions under phase transfer catalysis (PTC) conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12BrNO/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.14 . It should be stored at temperatures between 28°C .

Scientific Research Applications

1. Synthesis of Heterocycles A study by Alekseyev, Amirova, and Terenin (2015) described a synthesis method for heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, demonstrating the utility of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole in creating complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).

2. Antimicrobial Activity Mageed, El- Ezabi, and Khaled (2021) explored the antimicrobial properties of derivatives of 5-bromo-2,3-di(furan-2-yl)-1h-indole, highlighting its potential in developing novel drugs with significant antimicrobial effects (Mageed, El- Ezabi, & Khaled, 2021).

3. Radical Cyclizations Fahey et al. (2013) utilized bromocyclopropyl)alkyl)-1H-indole-3-carbaldehydes for radical intramolecular aromatic substitutions, indicating the role of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole in cyclopropyl radical cyclizations (Fahey, Coyle, McArdle, & Aldabbagh, 2013).

4. Crystal Structure Studies Ali, Halim, and Ng (2005) analyzed the crystal structure of a molecule derived from 5-bromo-1H-indole-3-carbaldehyde, contributing to the understanding of molecular interactions and structure determination (Ali, Halim, & Ng, 2005).

5. Diels-Alder Reactions Vice et al. (1989) studied the generation and reactivity of N-acylindole-2,3-quinodimethanes from 2,3-bis(bromomethyl)indoles, demonstrating their use in various cycloadditions including Diels-Alder reactions (Vice, Carvalho, Taylor, & Dmitrienko, 1989).

6. Base-Promoted Cyclization Grandjean, Pale, and Chuche (1992) explored the base-promoted intramolecular cyclization of bromoacetylenic alcohol derivatives, showcasing the role of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole in such chemical transformations (Grandjean, Pale, & Chuche, 1992).

7. Intermolecular Interactions and Structure Analysis Barakat et al. (2017) investigated the intermolecular interactions and crystal structure of a compound derived from 5-bromo-1H-indole-3-carbaldehyde, contributing to the field of molecular structure analysis (Barakat et al., 2017).

8. Novel Heterocyclic Compounds Synthesis Attaby, Ramla, and Gouda (2007) demonstrated the synthesis of novel heterocyclic compounds using derivatives of 5-bromo-1H-indole-3-carbaldehyde, underlining the compound's versatility in heterocyclic chemistry (Attaby, Ramla, & Gouda, 2007).

9. Synthetic Approach to Mitomycins Kametani, Takahashi, Ihara, and Fukumoto (1978) utilized 2,3-dihydro-1H-pyrrolo[1,2-a]indoles in a synthesis approach towards mitomycins, demonstrating the compound's potential in complex organic syntheses (Kametani, Takahashi, Ihara, & Fukumoto, 1978).

10. Exploration of Molecular Properties El-Hiti et al. (2018) investigated the molecular properties of 5-bromo-1-(4-bromophenyl)isatin, providing insight into the structural and interaction characteristics of derivatives of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole (El-Hiti et al., 2018).

Future Directions

While specific future directions for this compound are not mentioned in the available literature, indole derivatives are being extensively explored for their potential in drug discovery and development .

properties

IUPAC Name

(5-bromo-2,3-dihydroindol-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAWFINKUOQEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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